molecular formula C12H5Cl5 B1211706 2,2',4,6,6'-Pentachlorobiphenyl CAS No. 56558-16-8

2,2',4,6,6'-Pentachlorobiphenyl

Cat. No.: B1211706
CAS No.: 56558-16-8
M. Wt: 326.4 g/mol
InChI Key: MTCPZNVSDFCBBE-UHFFFAOYSA-N
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Description

2,2’,4,6,6’-Pentachlorobiphenyl is a member of the polychlorinated biphenyls family, which are organic compounds containing multiple chlorine atoms attached to biphenyl. This compound is known for its persistence in the environment and its potential toxic effects. It has been classified as a carcinogen and is considered a potentially toxic compound .

Biochemical Analysis

Biochemical Properties

2,2’,4,6,6’-Pentachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . It is likely to play an important role in the development and maturation of many tissues . The interaction of 2,2’,4,6,6’-Pentachlorobiphenyl with these biomolecules can lead to alterations in their normal functions, contributing to its toxic effects.

Cellular Effects

2,2’,4,6,6’-Pentachlorobiphenyl has been shown to induce mitotic arrest and activate p53-dependent transcription . It also induces p53 nuclear accumulation without causing DNA strand breakage . This compound affects cell cycle progression, resulting in mitotic spindle damage and polyploidy in the absence of functional p53 . Additionally, 2,2’,4,6,6’-Pentachlorobiphenyl increases cyclooxygenase-2 promoter activity, enhancing prostaglandin E2 synthesis . These cellular effects suggest that 2,2’,4,6,6’-Pentachlorobiphenyl can disrupt normal cell function, potentially leading to cancer development and other adverse health outcomes.

Molecular Mechanism

The molecular mechanism of 2,2’,4,6,6’-Pentachlorobiphenyl involves its interaction with various biomolecules and pathways. It specifically activates p53-dependent transcription and induces p53 nuclear accumulation . This compound interferes with mitotic spindle assembly, leading to mitotic arrest and genetic instability . Additionally, 2,2’,4,6,6’-Pentachlorobiphenyl increases cyclooxygenase-2 promoter activity through the activation of ERK1/2 MAPK and p53 . These molecular interactions contribute to the compound’s toxic effects and its potential role in cancer development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,6,6’-Pentachlorobiphenyl can change over time. This compound has been shown to activate p53 and induce mitotic arrest, producing damaged spindles . The stability and degradation of 2,2’,4,6,6’-Pentachlorobiphenyl in laboratory settings can influence its long-term effects on cellular function. Studies have shown that this compound can accumulate in the environment and biological systems, leading to persistent toxic effects .

Dosage Effects in Animal Models

The effects of 2,2’,4,6,6’-Pentachlorobiphenyl vary with different dosages in animal models. High doses of this compound have been associated with a reduction in growth rates, a dose-dependent decrease in thymus weights, and a dose-dependent increase in liver weights . These findings suggest that 2,2’,4,6,6’-Pentachlorobiphenyl can have toxic effects at high doses, potentially leading to adverse health outcomes in animal models.

Metabolic Pathways

2,2’,4,6,6’-Pentachlorobiphenyl is involved in various metabolic pathways, including the activation of phase I and II xenobiotic chemical metabolizing enzyme genes . This compound can be metabolized into hydroxylated metabolites, which may have distinct biological activities . The metabolic pathways of 2,2’,4,6,6’-Pentachlorobiphenyl can influence its toxicity and persistence in biological systems.

Transport and Distribution

The transport and distribution of 2,2’,4,6,6’-Pentachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins. This compound has been shown to accumulate in the environment, animals, and human tissues . The distribution of 2,2’,4,6,6’-Pentachlorobiphenyl can affect its localization and accumulation, contributing to its toxic effects.

Subcellular Localization

2,2’,4,6,6’-Pentachlorobiphenyl can localize to specific subcellular compartments, influencing its activity and function. This compound has been shown to induce mitotic spindle damage and genetic instability, suggesting its localization to the mitotic spindle apparatus . The subcellular localization of 2,2’,4,6,6’-Pentachlorobiphenyl can play a crucial role in its mechanism of action and toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,6,6’-Pentachlorobiphenyl typically involves the chlorination of biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the biphenyl ring .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,4,6,6’-Pentachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in a batch or continuous process. The reaction was typically conducted in large reactors with efficient mixing and temperature control to achieve the desired degree of chlorination .

Chemical Reactions Analysis

Types of Reactions

2,2’,4,6,6’-Pentachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’,4,6,6’-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:

Comparison with Similar Compounds

2,2’,4,6,6’-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:

2,2’,4,6,6’-Pentachlorobiphenyl is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects.

Properties

IUPAC Name

1,3,5-trichloro-2-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-4-9(16)12(10(17)5-6)11-7(14)2-1-3-8(11)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCPZNVSDFCBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074184
Record name 2,2',4,6,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56558-16-8
Record name PCB 104
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56558-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,6,6'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,6,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,6,6'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4YYF101N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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